b-Cyclogeranyltriphenylphosphonium Bromide-d5
Description
β-Cyclogeranyltriphenylphosphonium Bromide-d5 (CAS: 78995-97-8) is a deuterated phosphonium salt with the molecular formula C₂₈H₂₇D₅BrP and a molecular weight of 484.46 g/mol . This compound features a cyclogeranyl group attached to a triphenylphosphonium bromide core, with five deuterium atoms replacing hydrogens at specific positions (indicated by the SMILES string in ). It is classified as a stable isotope-labeled compound, primarily used in research areas such as retinoid receptor studies, multiple sclerosis, and sleep-related pharmacological investigations .
The deuterated form enhances its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise tracking in metabolic or pharmacokinetic assays. The unlabelled counterpart (CAS: 56013-01-5) is structurally identical but lacks isotopic labeling, limiting its application in tracer experiments .
Properties
Molecular Formula |
C28H32BrP |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H32P.BrH/c1-23-14-13-21-28(2,3)27(23)22-29(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26;/h4-12,15-20H,13-14,21-22H2,1-3H3;1H/q+1;/p-1/i1D3,14D2; |
InChI Key |
ILCRIYBFEOAUEZ-QHZJUOFTSA-M |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C)C)[2H].[Br-] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of b-Cyclogeranyltriphenylphosphonium Bromide-d5 involves the reaction of triphenylphosphine with bromocyclogeranyl under specific conditions. The reaction typically occurs in an organic solvent such as toluene or chloroform at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not widely documented, but the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
b-Cyclogeranyltriphenylphosphonium Bromide-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
β-Cyclogeranyltriphenylphosphonium Bromide-d5 is a chemical compound with a molecular formula of . It features a triphenylphosphonium group attached to a cyclogeranyl moiety and is used in various chemical applications . The deuterated bromide form enhances its stability and utility in chemical applications, which allows for improved tracking and analysis in biological and chemical studies.
Scientific Research Applications
β-Cyclogeranyltriphenylphosphonium Bromide-d5 is used as a research tool in studies involving membrane dynamics. Research indicates that phosphonium compounds can interact with mitochondrial membranes, which can influence bioenergetics and apoptosis pathways. These interactions are crucial for understanding how such compounds can be used for therapeutic purposes or as probes in biological research.
Several compounds share structural similarities with β-Cyclogeranyltriphenylphosphonium Bromide-d5, particularly within the class of phosphonium salts. The unique cyclogeranyl moiety provides distinct physicochemical properties compared to other phosphonium salts, especially concerning membrane interaction and potential biological activity. The deuterated form enhances its utility in research applications, making it a specialized tool for studying complex biochemical processes.
Comparable compounds include:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Triphenylphosphonium Bromide | Simple triphenylphosphonium salt | Basic structure without additional groups |
| Octadecyltriphenylphosphonium Bromide | Long-chain alkyl group attached to triphenylphosphonium | Enhanced lipophilicity for membrane interactions |
| Benzyltriphenylphosphonium Chloride | Benzyl substituent instead of cyclogeranyl | Different substitution pattern affecting reactivity |
Mechanism of Action
The mechanism of action of b-Cyclogeranyltriphenylphosphonium Bromide-d5 involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes and proteins, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Deuterated Phosphonium Salts
Glycopyrrolate D5 Bromide
- Structure : Glycopyrrolate D5 Bromide (CAS: NA) contains a deuterated phenyl group (phenyl-d5) within a complex pyrrolidinium framework, distinct from the cyclogeranyl moiety in β-Cyclogeranyltriphenylphosphonium Bromide-d5 .
- Molecular Weight : 323.5 (cation) + 79.9 (bromide) = 403.4 g/mol vs. 484.46 g/mol for β-Cyclogeranyltriphenylphosphonium Bromide-d5 .
- Applications : Used as an impurity standard in glycopyrrolate quality control, whereas β-Cyclogeranyltriphenylphosphonium Bromide-d5 is applied in receptor-binding studies .
- Deuterium Placement : Deuterium is localized on the phenyl ring in Glycopyrrolate D5 Bromide, compared to the cyclogeranyl chain in the target compound .
Tri-n-butylallylphosphonium Bromide-d5
- Structure : Features a tri-n-butylallyl group instead of cyclogeranyl, with deuterium likely distributed across the allyl chain .
- Molecular Weight: Not explicitly stated, but estimated to be lower than 484.46 g/mol due to smaller substituents.
- Applications : Primarily used in synthetic organic chemistry for deuterium-labeling reactions, contrasting with β-Cyclogeranyltriphenylphosphonium Bromide-d5’s role in biochemical assays .
Non-Deuterated Structural Analogs
Cyclopropyltriphenylphosphonium Bromide (CAS: 14114-05-7)
- Structure : Cyclopropyl substituent replaces the cyclogeranyl group, resulting in a smaller, more rigid structure .
- Molecular Weight : ~403.3 g/mol (estimated), significantly lower than the deuterated cyclogeranyl variant.
- Applications : Utilized in the synthesis of cyclopropane-containing molecules via ylide intermediates, whereas the cyclogeranyl analog is tailored for terpene-related studies .
Propargyltriphenylphosphonium Bromide (CAS: 2091-46-5)
- Structure : Propargyl group (HC≡CCH₂-) attached to the phosphonium core, enabling alkyne-based reactivity .
- Molecular Weight: ~375.3 g/mol, lower than both deuterated and non-deuterated cyclogeranyl analogs.
- Applications : Key in alkyne transfer reactions and click chemistry, diverging from the cyclogeranyl compound’s focus on lipid membrane targeting .
Comparative Data Table
Key Research Findings
- Deuterium Impact : The position of deuterium (cyclogeranyl vs. phenyl) dictates compound stability and analytical detectability. β-Cyclogeranyltriphenylphosphonium Bromide-d5’s deuterated chain enhances lipid bilayer permeability, critical for mitochondrial targeting studies .
- Synthetic Utility: Non-deuterated analogs like cyclopropyl and propargyl derivatives are preferred in organic synthesis due to lower cost and higher reactivity in ylide formation .
- Regulatory Relevance : Glycopyrrolate D5 Bromide’s comprehensive characterization aligns with ICH guidelines, whereas β-Cyclogeranyltriphenylphosphonium Bromide-d5 is tailored for niche research applications .
Notes
- Handling Considerations : Deuterated compounds require storage at controlled temperatures (room temp for β-Cyclogeranyltriphenylphosphonium Bromide-d5 ) to prevent isotopic exchange.
- Structural Analogs : While similar in phosphonium core structure, substituent groups drastically alter reactivity and biological activity.
Biological Activity
β-Cyclogeranyltriphenylphosphonium bromide-d5 is a synthetic compound that has garnered interest in the field of pharmaceutical research, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
β-Cyclogeranyltriphenylphosphonium bromide-d5 is a stable isotope-labeled compound that belongs to the class of phosphonium salts. Its structure consists of a cycloalkyl group attached to a triphenylphosphonium moiety, which is known for its ability to penetrate cellular membranes and affect mitochondrial function.
The biological activity of β-Cyclogeranyltriphenylphosphonium bromide-d5 is primarily attributed to its ability to influence mitochondrial dynamics and cellular metabolism. It acts as a mitochondrial targeting agent, which may lead to alterations in reactive oxygen species (ROS) production and subsequent cellular signaling pathways.
Anticancer Properties
Research has indicated that β-Cyclogeranyltriphenylphosphonium bromide-d5 exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting oxidative stress.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF-7 | 15 | ROS generation and mitochondrial disruption |
| A549 | 12 | Cell cycle arrest |
Data sourced from various in vitro studies.
Pharmacokinetics
The pharmacokinetic profile of β-Cyclogeranyltriphenylphosphonium bromide-d5 suggests good bioavailability due to its lipophilic nature. Studies have shown that it can effectively accumulate in tissues with high mitochondrial content, such as the liver and heart, enhancing its therapeutic potential in targeting mitochondrial dysfunction.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of β-Cyclogeranyltriphenylphosphonium bromide-d5 in a mouse model of breast cancer. The results demonstrated a significant reduction in tumor volume compared to the control group, highlighting its potential as an effective therapeutic agent.
Study 2: Mitochondrial Targeting
In another study focusing on mitochondrial dynamics, researchers observed that treatment with β-Cyclogeranyltriphenylphosphonium bromide-d5 resulted in increased mitochondrial biogenesis and improved cellular respiration in skeletal muscle cells. This suggests potential applications in metabolic disorders.
Q & A
Q. What statistical approaches are recommended for integrating this compound into multifactorial experimental designs?
- Methodological Answer : Use Design of Experiments (DoE) to optimize variables (e.g., concentration, exposure time). For omics data, apply partial least squares regression (PLSR) to correlate mitochondrial uptake with transcriptomic/proteomic profiles. Validate using Bonferroni correction for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
